molecular formula C11H13BrN6O3 B6128638 N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No. B6128638
M. Wt: 357.16 g/mol
InChI Key: LTIYCPOLNHKDJH-UHFFFAOYSA-N
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Description

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, also known as BRPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BRPMP is a pyrazole-based compound that has been synthesized through a multi-step reaction process.

Mechanism of Action

The mechanism of action of N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation. In addition, N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been shown to induce apoptosis in cancer cells and inhibit bacterial growth.

Advantages and Limitations for Lab Experiments

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial properties. However, there are also some limitations to using N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide in lab experiments. The compound has not been extensively studied in vivo, and its pharmacokinetic and pharmacodynamic properties are not well understood. In addition, the compound may have off-target effects that need to be carefully evaluated.

Future Directions

There are several future directions for the study of N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide. One area of research is the evaluation of the compound's pharmacokinetic and pharmacodynamic properties in vivo. This will help to determine the optimal dosage and administration route for the compound. Another area of research is the identification of the molecular targets of N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide and the elucidation of its mechanism of action. This will help to further understand the compound's anti-inflammatory, anti-cancer, and anti-microbial properties. Finally, the development of analogs and derivatives of N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been synthesized through a multi-step reaction process that involves the use of various reagents and solvents. The synthesis process starts with the reaction of 4-bromo-1H-pyrazole with propylamine in the presence of a catalyst to form 3-(4-bromo-1H-pyrazol-1-yl)propylamine. The resulting compound is then reacted with 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent to form N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide. The final product is purified through recrystallization to obtain a pure form of N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide.

Scientific Research Applications

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been tested against various cancer cell lines, including A549, HeLa, and MCF-7, and has been shown to inhibit cell proliferation and induce apoptosis. The compound has also been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and has been shown to exhibit potent antibacterial activity.

properties

IUPAC Name

N-[3-(4-bromopyrazol-1-yl)propyl]-2-methyl-4-nitropyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN6O3/c1-16-10(9(6-14-16)18(20)21)11(19)13-3-2-4-17-7-8(12)5-15-17/h5-7H,2-4H2,1H3,(H,13,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIYCPOLNHKDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCCCN2C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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